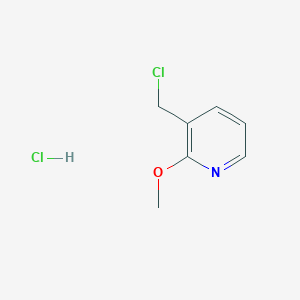

3-(Chloromethyl)-2-methoxypyridine hydrochloride

CAS No.: 117934-34-6

Cat. No.: VC2535361

Molecular Formula: C7H9Cl2NO

Molecular Weight: 194.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 117934-34-6 |

|---|---|

| Molecular Formula | C7H9Cl2NO |

| Molecular Weight | 194.06 g/mol |

| IUPAC Name | 3-(chloromethyl)-2-methoxypyridine;hydrochloride |

| Standard InChI | InChI=1S/C7H8ClNO.ClH/c1-10-7-6(5-8)3-2-4-9-7;/h2-4H,5H2,1H3;1H |

| Standard InChI Key | PFQPCKUWKAWAMG-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC=N1)CCl.Cl |

| Canonical SMILES | COC1=C(C=CC=N1)CCl.Cl |

Introduction

Chemical Properties and Structure

Basic Information

3-(Chloromethyl)-2-methoxypyridine hydrochloride is characterized by the following fundamental properties:

| Property | Value |

|---|---|

| Chemical Formula | C7H9Cl2NO |

| Molecular Weight | 194.06 g/mol |

| CAS Number | 117934-34-6 |

| MDL Number | MFCD23135658 |

| IUPAC Name | 3-(chloromethyl)-2-methoxypyridine hydrochloride |

| SMILES Notation | COC1=NC=CC=C1CCl.[H]Cl |

| Standard Purity | 95% |

The compound's structure consists of a pyridine ring with specific substitution patterns that define its chemical behavior and reactivity. The presence of the methoxy group at position 2 and the chloromethyl group at position 3 creates a unique electronic distribution throughout the molecule, influencing its chemical properties and synthetic utility .

Physical Characteristics

The physical properties of 3-(Chloromethyl)-2-methoxypyridine hydrochloride reflect its ionic nature as a hydrochloride salt:

| Physical Property | Characteristic |

|---|---|

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in polar solvents including water, alcohols, and DMF |

| Melting Point | Typically above 100°C (exact value varies by purity) |

| Stability | Stable under standard conditions; may be hygroscopic |

| pH in Solution | Acidic (characteristic of hydrochloride salts) |

The hydrochloride salt formation enhances the compound's stability and solubility in polar solvents compared to its free base form. This property is particularly advantageous for synthetic applications requiring dissolution in aqueous or polar organic media .

Synthetic Pathways

General Synthetic Approaches

The synthesis of 3-(Chloromethyl)-2-methoxypyridine hydrochloride typically involves a series of chemical transformations starting from simpler pyridine derivatives. While specific synthetic protocols vary, a common approach involves the chloromethylation of 2-methoxypyridine followed by salt formation .

One established synthetic route involves the following steps:

-

Preparation of 2-methoxypyridine as the starting material

-

Directed chloromethylation at the 3-position using formaldehyde and hydrochloric acid

-

Isolation and purification of the hydrochloride salt

The chloromethylation reaction typically employs formaldehyde as the source of the methylene group and hydrochloric acid as both the source of chloride and the catalyst for the reaction. This process often requires careful control of reaction conditions to ensure regioselectivity and minimize side product formation.

Reaction Considerations and Optimization

The synthesis of 3-(Chloromethyl)-2-methoxypyridine hydrochloride presents several challenges that require careful consideration:

| Challenge | Solution Approach |

|---|---|

| Regioselectivity | Use of directing groups and optimized reaction conditions |

| Side Reactions | Temperature control and careful reagent addition |

| Purification | Crystallization techniques specific to hydrochloride salts |

| Scale-up Issues | Process engineering to maintain heat and mass transfer efficiency |

Chemical Reactivity

Key Reactive Sites

3-(Chloromethyl)-2-methoxypyridine hydrochloride possesses several sites of reactivity that make it valuable in organic synthesis:

-

The chloromethyl group at the 3-position serves as an electrophilic center, readily undergoing nucleophilic substitution reactions

-

The pyridine nitrogen, although protonated in the hydrochloride form, can participate in various reactions after deprotonation

-

The methoxy group at the 2-position influences the electronic properties of the pyridine ring and can be modified under certain conditions

Of these reactive sites, the chloromethyl group is particularly significant as it enables diverse transformations through nucleophilic substitution reactions with various nucleophiles.

Nucleophilic Substitution Reactions

The chloromethyl group in 3-(Chloromethyl)-2-methoxypyridine hydrochloride readily undergoes nucleophilic substitution reactions, making it an excellent platform for introducing various functional groups:

| Nucleophile Type | Example Reagents | Resulting Functionality |

|---|---|---|

| Nitrogen Nucleophiles | Amines, Azides | Aminomethyl, Azidomethyl derivatives |

| Oxygen Nucleophiles | Alcohols, Carboxylates | Ethers, Esters |

| Sulfur Nucleophiles | Thiols, Thiolates | Thioethers |

| Carbon Nucleophiles | Malonates, Grignard reagents | Extended carbon frameworks |

| Phosphorus Nucleophiles | Phosphines | Phosphonium salts |

These substitution reactions typically proceed via SN2 mechanisms, with the leaving of the chloride ion and concurrent attack by the nucleophile. The reactions can be conducted under various conditions depending on the nucleophile's reactivity, often requiring base to neutralize the hydrochloride salt and generate the free base form of the pyridine.

Applications in Organic Synthesis

Role as a Building Block

3-(Chloromethyl)-2-methoxypyridine hydrochloride serves as a versatile building block in the synthesis of more complex molecules, particularly in pharmaceutical development. Its utility stems from several key features:

-

The reactive chloromethyl group provides a convenient handle for introducing diverse functionalities

-

The pyridine ring constitutes an important pharmacophore found in numerous bioactive compounds

-

The 2-methoxy substituent offers opportunities for further derivatization or can remain as a key structural element

These characteristics make the compound valuable in constructing libraries of compounds for structure-activity relationship studies in drug discovery programs.

| Therapeutic Class | Representative Compounds | Therapeutic Area |

|---|---|---|

| Proton Pump Inhibitors | Related pyridine derivatives | Gastroenterology |

| Kinase Inhibitors | Pyridine-based compounds | Oncology |

| Antifungal Agents | Substituted pyridines | Infectious Disease |

| CNS Active Agents | Methoxypyridine analogs | Neurology/Psychiatry |

The structural features of 3-(Chloromethyl)-2-methoxypyridine hydrochloride make it particularly suitable for developing compounds that require specific spatial arrangements of functional groups for optimal interaction with biological targets.

Analytical Characterization

Spectroscopic Properties

The structural characterization of 3-(Chloromethyl)-2-methoxypyridine hydrochloride typically employs various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy of the compound would typically reveal:

-

Signals for the aromatic protons of the pyridine ring (typically in the range of δ 7.0-9.0 ppm)

-

A singlet for the methoxy group (approximately δ 3.8-4.0 ppm)

-

A singlet for the chloromethyl protons (approximately δ 4.5-4.8 ppm)

13C NMR would show characteristic signals for:

-

The pyridine carbon atoms (ranging from approximately δ 110-160 ppm)

-

The methoxy carbon (approximately δ 55-60 ppm)

-

The chloromethyl carbon (approximately δ 40-45 ppm)

Mass Spectrometry

Mass spectrometric analysis would typically show:

-

Molecular ion peak corresponding to the free base (m/z = 157.5)

-

Characteristic fragmentation patterns including loss of the chlorine atom (m/z = 122.5) and subsequent losses of the methoxy group

Chromatographic Analysis

High-performance liquid chromatography (HPLC) serves as a primary method for assessing the purity of 3-(Chloromethyl)-2-methoxypyridine hydrochloride. Typical HPLC conditions might include:

| Parameter | Typical Conditions |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Mixture of acetonitrile and water with buffer |

| Detection | UV detection at 254-280 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient to 40°C |

These analytical methods collectively provide comprehensive characterization of the compound's structure, purity, and identity.

| Hazard Type | Concern | Precautionary Measures |

|---|---|---|

| Chemical Reactivity | Alkylating potential of the chloromethyl group | Avoid contact, use appropriate PPE |

| Corrosivity | Acidic nature of the hydrochloride salt | Use corrosion-resistant containers |

| Toxicity | Potential harmful effects by ingestion, inhalation, or dermal contact | Work in well-ventilated areas with proper protection |

| Environmental | Potential impact on aquatic organisms | Proper disposal as hazardous waste |

The chloromethyl group is particularly concerning as a potential alkylating agent that could react with nucleophilic sites in biological macromolecules, including DNA and proteins.

Future Research Directions

Synthetic Methodology Development

Future research on 3-(Chloromethyl)-2-methoxypyridine hydrochloride might focus on developing improved synthetic methodologies:

-

Green chemistry approaches to reduce environmental impact

-

Catalytic methods for enhancing regioselectivity

-

Continuous flow processes for scalable production

-

Alternative routes avoiding hazardous reagents

These developments would enhance the accessibility and utility of the compound for various applications.

Exploration of Derivative Applications

The unique structural features of 3-(Chloromethyl)-2-methoxypyridine hydrochloride suggest several promising areas for exploring derivatives:

-

Development of library compounds for pharmaceutical screening

-

Investigation of biological activities of diverse substitution patterns

-

Utilization in cross-coupling chemistry for complex molecule synthesis

-

Exploration as ligands for transition metal catalysis

Such investigations would expand the compound's utility beyond its current applications and potentially reveal new bioactive compounds or synthetic methodologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume